3-氟-3-脱氧-D-木糖呋喃糖

描述

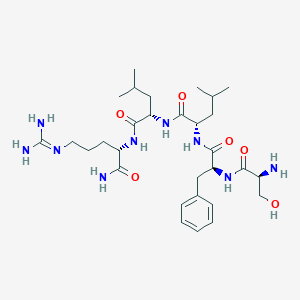

3-Fluoro-3-deoxy-D-xylofuranose is an indispensable biomedical compound with immense therapeutic potential . It exhibits a distinctive molecular structure and exemplifies a novel avenue for the creation of antiviral pharmaceuticals and targeted interventions against viral infections .

Synthesis Analysis

The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose employs a D- to L-sugar translation strategy, and involves an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . The synthesis of this compound has been achieved using Suzuki and Stille cross-coupling reactions .

Molecular Structure Analysis

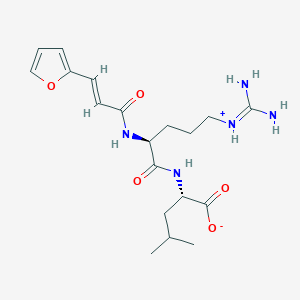

The 3-Fluoro-3-deoxy-D-xylofuranose molecule contains a total of 19 bond(s). There are 10 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .

Chemical Reactions Analysis

The 3-Fluoro-3-deoxy-D-xylofuranose molecule has been used in the structure elucidation of fluorinated compounds embedded in complex mixtures . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation .

Physical And Chemical Properties Analysis

3-Fluoro-3-deoxy-D-xylofuranose has a molecular weight of 152.121 Da . It is a compound useful in organic synthesis . It has a melting point of 127 °C and a boiling point of 403.1±45.0 °C (Predicted). Its density is 1.415±0.06 g/cm3 (Predicted) .

科学研究应用

1. Synthesis of 3’-Fluorinated Purine Nucleosides

- Application Summary: 3’-Fluorinated purine nucleosides were synthesized using 3-Fluoro-3-deoxy-D-xylofuranose as a common intermediate . These nucleosides are important because they have shown potent antimetabolite activity, which is useful in the treatment of cancers and viral infections .

- Methods of Application: The synthesis involved the use of Suzuki and Stille cross-coupling reactions to efficiently construct fifteen 3’-fluororibose purine nucleosides and eight 3’-fluororibose 2-chloro/2-aminopurine nucleosides with various substituents at position 6 of the purine ring .

- Results or Outcomes: The synthesized 3’-fluorine purine nucleoside analogues displayed potent tumor cell growth inhibition activity at sub- or low micromolar concentration .

2. Chemoenzymatic Synthesis of 3-Deoxy-3-Fluoro-L-Fucose

- Application Summary: 3-Deoxy-3-fluoro-L-fucose was synthesized using a D- to L-sugar translation strategy, which involved an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . This compound can be enzymatically incorporated into glycoconjugates, making it a valuable chemical probe in glycobiology .

- Methods of Application: The synthesis involved an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol. The resulting 3-deoxy-3-fluoro-L-fucose was then activated using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides .

- Results or Outcomes: The successful synthesis of 3-deoxy-3-fluoro-L-fucose and its incorporation into glycoconjugates demonstrated its potential as a novel versatile chemical probe in glycobiology .

安全和危害

属性

IUPAC Name |

(3S,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBLAOXQXYQYNW-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(O1)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305130 | |

| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-deoxy-D-xylofuranose | |

CAS RN |

238418-63-8 | |

| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238418-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)